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Compound of Interest

Compound Name: p-Menthane-1,3,8-triol

Cat. No.: B599918 Get Quote

p-Menthane-1,3,8-triol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
p-Menthane-1,3,8-triol is a monoterpenoid compound with potential applications in various

scientific fields. This document provides a comprehensive overview of its known physical and

chemical properties. Due to the limited availability of public data, this guide also highlights

areas where further research is required, particularly concerning experimental protocols for

synthesis, detailed spectral analysis, and biological activity. Information on the closely related

and well-studied compound, p-menthane-3,8-diol, is included for comparative purposes where

relevant, but it is crucial to note the distinct nature of these two molecules.

Physicochemical Properties
p-Menthane-1,3,8-triol, with the IUPAC name 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-

1,3-diol, is a small molecule with a molecular weight of 188.26 g/mol .[1][2] Its physical state at

room temperature has been described variably as a solid or an oil, indicating that its melting

point may be near ambient temperatures.[3][4] It is soluble in a range of organic solvents,

including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]

A summary of its known and calculated physicochemical properties is presented in Table 1.
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Property Value Source

Molecular Formula C₁₀H₂₀O₃ [3]

Molecular Weight 188.26 g/mol [3]

CAS Number 155348-06-4 [4]

IUPAC Name
4-(2-hydroxypropan-2-yl)-1-

methylcyclohexane-1,3-diol
[2]

Appearance Solid or Oil [3][4]

Boiling Point (Calculated) 312.9 ± 27.0 °C at 760 mmHg [3]

Density (Calculated) 1.1 ± 0.1 g/cm³ [3]

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

[4]

LogP (Calculated) -0.21 [3]

Hydrogen Bond Donor Count 3 [3]

Hydrogen Bond Acceptor

Count
3 [3]

Rotatable Bond Count 1 [3]

Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of p-Menthane-1,3,8-triol are not readily

available in the public domain. However, a potential synthetic route can be conceptualized

based on the known synthesis of the related compound, p-menthane-3,8-diol, which is typically

synthesized from citronellal through an acid-catalyzed cyclization and hydration.

A proposed, hypothetical workflow for the synthesis of p-Menthane-1,3,8-triol is outlined

below. This workflow is for illustrative purposes and would require experimental validation.
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Hypothetical Synthesis Workflow for p-Menthane-1,3,8-triol

Starting Material Chemical Transformation Final Product

Suitable Precursor
(e.g., Limonene or Terpineol derivative)

Selective Oxidation/
Hydroxylation

Reagents:
- Oxidizing agents

- Catalysts Chromatographic
Purification

Crude Product
p-Menthane-1,3,8-triolPurified Intermediate Spectroscopic Analysis

(NMR, MS, IR)

Verify Structure
and Purity

Click to download full resolution via product page

A hypothetical workflow for the synthesis of p-Menthane-1,3,8-triol.

Spectral Data
While at least one commercial supplier indicates that the structure of their p-Menthane-1,3,8-
triol is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, the actual spectral

data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy) are not publicly

available.[4] The acquisition and publication of this data are crucial for the unambiguous

identification and characterization of this compound.

For comparison, the mass spectrum of the related isomer, p-menthane-1,2,3-triol, is available

in public databases.[5]

Biological Activity and Signaling Pathways
There is currently a significant lack of information regarding the biological activity, mechanism

of action, and potential signaling pathway interactions of p-Menthane-1,3,8-triol.

In contrast, the closely related compound, p-menthane-3,8-diol (PMD), is a well-documented

insect repellent.[6] Its mechanism of action is thought to involve interactions with the olfactory

receptors of insects, leading to a repellent effect. However, it is imperative to conduct dedicated

studies to determine if p-Menthane-1,3,8-triol exhibits similar or different biological properties.
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Due to the absence of experimental data on the signaling pathways of p-Menthane-1,3,8-triol,
a diagrammatic representation cannot be provided at this time. Future research in this area

would be highly valuable.

Conclusion and Future Directions
p-Menthane-1,3,8-triol is a chemical entity for which basic physicochemical data is available,

but a comprehensive understanding is hampered by the lack of detailed experimental

information. To facilitate further research and development, the following areas require

immediate attention:

Development and publication of a reliable and reproducible synthetic protocol.

Full spectral characterization, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared

spectroscopy.

Investigation into its biological activities, including but not limited to its potential as an insect

repellent, antimicrobial agent, or other pharmacologically relevant properties.

Elucidation of its mechanism of action and interaction with biological signaling pathways.

The information presented in this technical guide is based on the limited data currently

available and is intended to serve as a foundation for future scientific inquiry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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